Acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a phenyl group, a tetrazole ring, and a thioacetic acid moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrazole ring, the introduction of the thioacetic acid group, and the coupling with the phenylamino thioxomethyl hydrazide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which may have distinct chemical and physical properties.
Scientific Research Applications
Acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole derivatives and thioacetic acid analogs, such as:
- Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester
- [(1-Phenyl-1H-tetrazol-5-yl)thio]acetic acid
Uniqueness
What sets acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its specific structure allows for targeted interactions in various chemical and biological systems, making it a valuable compound for research and development.
Properties
CAS No. |
133506-48-6 |
---|---|
Molecular Formula |
C16H15N7OS2 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-phenyl-3-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiourea |
InChI |
InChI=1S/C16H15N7OS2/c24-14(18-19-15(25)17-12-7-3-1-4-8-12)11-26-16-20-21-22-23(16)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,24)(H2,17,19,25) |
InChI Key |
OHHPJYUCHORKST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.